molecular formula C15H21N3O4S B12787439 1-Butyl-3-(N-crotonylsulfanilyl)urea CAS No. 52964-42-8

1-Butyl-3-(N-crotonylsulfanilyl)urea

Cat. No.: B12787439
CAS No.: 52964-42-8
M. Wt: 339.4 g/mol
InChI Key: BICCHCKIEMMKBM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-(N-crotonylsulfanilyl)urea (CAS: 52964-42-8) is a synthetic urea derivative characterized by a crotonylsulfanilyl (N-crotonoylsulfonamide) substituent. It is listed under multiple regulatory prohibitions, including the EU Cosmetics Directive and Health Canada’s Cosmetic Ingredient Hotlist, due to safety concerns . Alternative names include Crotonoylcarbtamide and Crotulin .

Properties

CAS No.

52964-42-8

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

(E)-N-[4-(butylcarbamoylsulfamoyl)phenyl]but-2-enamide

InChI

InChI=1S/C15H21N3O4S/c1-3-5-11-16-15(20)18-23(21,22)13-9-7-12(8-10-13)17-14(19)6-4-2/h4,6-10H,3,5,11H2,1-2H3,(H,17,19)(H2,16,18,20)/b6-4+

InChI Key

BICCHCKIEMMKBM-GQCTYLIASA-N

Isomeric SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of crotulin involves the extraction and purification from the venom of Crotalus atrox. The process includes several steps:

Industrial Production Methods

Industrial production of crotulin is not widely established due to the complexity and ethical considerations of venom extraction. advancements in biotechnology may allow for the recombinant production of crotulin in the future, potentially using genetically modified organisms to express the protein.

Chemical Reactions Analysis

Types of Reactions

Crotulin primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to platelet glycoprotein Ib.

Common Reagents and Conditions

The primary reagents involved in the study of crotulin are those used in its purification and characterization, such as:

    Chromatographic solvents: For purification.

    Buffers: To maintain pH during experiments.

    Labeling agents: For detection in assays.

Major Products Formed

The major product of interest is crotulin itself, as it is isolated in its active form from the venom.

Scientific Research Applications

Crotulin has several significant applications in scientific research:

Mechanism of Action

Crotulin exerts its effects by specifically binding to the glycoprotein Ib receptor on the surface of platelets. This binding inhibits the interaction between glycoprotein Ib and von Willebrand factor, thereby preventing platelet aggregation and thrombus formation. The molecular pathway involves the blockade of signal transduction that leads to platelet activation .

Comparison with Similar Compounds

Tolbutamide (1-Butyl-3-(p-tolylsulfonyl)urea)

Structural Differences :

  • Target Compound: Crotonylsulfanilyl group (N-crotonoylsulfonamide).
  • Tolbutamide : p-Tolylsulfonyl group (C₇H₇SO₂) .

Functional Properties :

Property 1-Butyl-3-(N-crotonylsulfanilyl)urea Tolbutamide
Molecular Weight Not explicitly reported 270.35 g/mol
Regulatory Status Prohibited in cosmetics Approved pharmaceutical (oral hypoglycemic)
Primary Use None (prohibited) Type 2 diabetes management
Key Risks Toxicity (regulatory ban) Hypoglycemia, drug interactions

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

Structural Differences :

  • Target Compound : Crotonylsulfanilyl group.
  • Analog : Tetrahydrothiophene-1,1-dioxide substituent (saturated sulfone ring) .

Comparative Data :

Property 1-Butyl-3-(N-crotonylsulfanilyl)urea 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
Molecular Formula Not reported C₉H₁₈N₂O₃S
Molecular Weight - 234.314 g/mol
Applications Prohibited Not specified (likely research use)

Other Urea Derivatives

  • 1-(p-Tolyl)urea : Simpler structure lacking sulfonamide and alkyl chains; used in organic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.